N-{2-[1-METHYL-5-(THIOPHENE-2-AMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Overview
Description
It is characterized by its unique structure, which includes a benzimidazole core substituted at position 2 by a (methoxycarbonyl)amino group and at position 5 by a 2-thienoyl group . This compound is widely recognized for its role as an antineoplastic agent, primarily due to its ability to depolymerize microtubules .
Preparation Methods
The synthesis of N-{2-[1-METHYL-5-(THIOPHENE-2-AMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE involves several key steps. The primary synthetic route includes the reaction of 2-aminobenzimidazole with 2-thiophenecarbonyl chloride to form the intermediate product. This intermediate is then reacted with methyl chloroformate to yield the final compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
N-{2-[1-METHYL-5-(THIOPHENE-2-AMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-{2-[1-METHYL-5-(THIOPHENE-2-AMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a tool to study microtubule dynamics due to its ability to depolymerize microtubules . In biology, it is employed in cell cycle studies to arrest cells in the G2/M phase . In medicine, it is investigated for its potential as an antineoplastic agent, particularly in cancer research . Additionally, it has industrial applications in the development of new pharmaceuticals and as a research tool in drug discovery .
Mechanism of Action
The mechanism of action of N-{2-[1-METHYL-5-(THIOPHENE-2-AMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE involves its interaction with tubulin, a protein that is a key component of microtubules . By binding to tubulin, the compound inhibits the polymerization of microtubules, leading to their depolymerization . This disruption of microtubule dynamics interferes with cell division, ultimately resulting in cell cycle arrest at the G2/M phase . The molecular targets and pathways involved include the inhibition of kinases such as ABL, c-KIT, BRAF, and MEK .
Comparison with Similar Compounds
N-{2-[1-METHYL-5-(THIOPHENE-2-AMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is unique among similar compounds due to its specific structure and mechanism of action. Similar compounds include other benzimidazole derivatives such as methyl [5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl]carbamate and methyl N-(5-thenoyl-2-benzimidazolyl)carbamate . These compounds also exhibit microtubule-depolymerizing activity but may differ in their potency, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-[1-methyl-5-(thiophene-2-carbonylamino)benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-24-15-7-6-13(22-20(26)17-5-3-11-28-17)12-14(15)23-18(24)8-9-21-19(25)16-4-2-10-27-16/h2-7,10-12H,8-9H2,1H3,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPTVVAFEYIBNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N=C1CCNC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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